Tris(2-ethylhexyl)amine chemical properties and structure
Tris(2-ethylhexyl)amine chemical properties and structure
An In-depth Technical Guide to Tris(2-ethylhexyl)amine: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tris(2-ethylhexyl)amine (TEHA), a tertiary amine with significant industrial and research applications. Designed for chemists, researchers, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and practical applications of TEHA, grounding all claims in authoritative data.
Core Identity and Molecular Structure
Tris(2-ethylhexyl)amine, identified by CAS Number 1860-26-0 , is a symmetrically substituted tertiary amine.[1][2] Its molecular identity is defined by a central nitrogen atom bonded to three 2-ethylhexyl groups. This specific branching and large alkyl structure are fundamental to its physical properties and chemical reactivity.
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IUPAC Name: 2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine[1]
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Synonyms: TEHA, Tri(2-ethylhexyl)amine, 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-[1][4]
The three bulky, hydrophobic 2-ethylhexyl chains create significant steric hindrance around the nitrogen atom's lone pair of electrons. This steric crowding is a dominant factor in its chemical behavior, influencing its basicity and nucleophilicity. Unlike less hindered amines, the nitrogen's lone pair is sterically shielded, making it a weak base but an effective phase-transfer agent and metal extractant.[3][4]
Caption: 2D representation of Tris(2-ethylhexyl)amine.
Physicochemical Properties
TEHA is a viscous, high-boiling-point liquid with low water solubility, characteristics dictated by its large, nonpolar alkyl groups.[3][4] These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear, viscous liquid, colorless to light yellow | [1][2][3] |
| Density | ~0.817 g/mL at 20 °C | [2] |
| Boiling Point | 334.8 °C at 1,013 hPa; 120-125 °C at 0.1 Torr | [2][5] |
| Melting Point | -93.99 °C | [5] |
| Flash Point | 109 °C to 163 °C (closed cup) | [2][5] |
| Vapor Pressure | 0.001 Pa at 20 °C; 0.00006 hPa at 50 °C | [2][5] |
| Refractive Index | n20/D ~1.451 | [2] |
| Water Solubility | <0.2 g/L at 20 °C (practically insoluble) | [2] |
| LogP | 10.13 at 25 °C | [2] |
| pKa | 9.32 ± 0.50 (Predicted) | [2] |
Synthesis and Manufacturing
The industrial synthesis of TEHA is typically achieved via the direct alkylation of ammonia with a 2-ethylhexyl halide, such as 2-ethylhexyl chloride. The causality behind this choice is the high reactivity of the halide and the availability of the starting materials.
Caption: Generalized workflow for the synthesis of TEHA.
Experimental Protocol: Generalized Synthesis
This protocol is a self-validating system designed to ensure complete reaction and high purity.
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Reactor Setup: Charge a suitable reactor with ammonia and an excess of 2-ethylhexyl halide. The excess halide is crucial as it drives the reaction towards complete substitution, ensuring the formation of the tertiary amine over primary or secondary amines.[3]
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Base Addition: Introduce a base, such as sodium hydroxide (NaOH), to the reactor. This step is critical to neutralize the hydrogen halide (HX) byproduct formed during alkylation, preventing the formation of amine salts and allowing the reaction to proceed to completion.[3]
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Reaction Conditions: Heat the mixture under reflux. The elevated temperature provides the necessary activation energy for the nucleophilic substitution reaction.
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Work-up and Purification: After the reaction is complete, cool the mixture. Wash the organic layer with water to remove any remaining salts and base.
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Isolation: Purify the crude TEHA by vacuum distillation to separate it from unreacted starting materials and byproducts.
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Drying and Storage: Dry the purified product to remove residual moisture and store it in a closed container in a cool, well-ventilated area to ensure stability.[3][6]
Key Applications in Research and Industry
TEHA's unique structure makes it valuable in several fields. Its high hydrophobicity and the sterically hindered nitrogen are key to its function.
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Solvent Extraction in Hydrometallurgy: TEHA is a cornerstone extractant for separating metals.[3][4] It is particularly effective for recovering rare earth elements, uranium, and vanadium from acidic solutions.[3][7] The mechanism involves the formation of an amine salt in the organic phase, which then exchanges its anion for a metal-containing anionic complex from the aqueous phase.[7] Its selectivity for heavy rare earths over light rare earths gives it a unique advantage in these separation processes.[7]
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Chemical Synthesis Intermediate: TEHA serves as a precursor in the synthesis of quaternary ammonium compounds. These "quats" have widespread use as surfactants, corrosion inhibitors, and phase-transfer catalysts.[3]
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Catalysis: It finds use as a potential catalyst in organic reactions, such as in the production of polyurethane foam.[3]
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Powder Coatings: A primary industrial use for TEHA is in the manufacturing of additives for powder coatings, where it can function as a tribo additive.[1][8]
Caption: Ion exchange mechanism of TEHA in solvent extraction.
Spectroscopic and Analytical Characterization
Characterization of TEHA is routinely performed using standard spectroscopic techniques. Due to its structure, it lacks certain features common to other amines, which is a key identifying trait.
| Technique | Key Observations and Interpretations |
| IR Spectroscopy | The most significant feature is the absence of N-H stretching absorptions between 3300-3500 cm⁻¹. This immediately confirms its identity as a tertiary amine.[1][9] |
| ¹H NMR | The spectrum is complex due to the overlapping signals of the numerous aliphatic protons. Key signals include broad multiplets for the CH₂ and CH groups and triplets for the terminal CH₃ groups.[10] |
| ¹³C NMR | Carbons bonded directly to the nitrogen atom are deshielded and appear downfield compared to other alkyl carbons.[1][9] |
| Mass Spectrometry | TEHA follows the nitrogen rule, exhibiting an odd-numbered molecular ion peak. It undergoes characteristic α-cleavage, where the C-C bond nearest the nitrogen breaks, leading to resonance-stabilized fragment ions. The top peak is often observed at m/z 254.[1][9] |
| HPLC Analysis | Direct analysis by HPLC with UV detection is difficult as TEHA lacks a chromophore.[11] More effective detection methods include Charged Aerosol Detection (CAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).[11] |
Safety, Toxicology, and Handling
TEHA presents significant health hazards and requires careful handling with appropriate personal protective equipment (PPE).[6]
GHS Hazard Classification:
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Reproductive Toxicity (Repr. 1B/2): H360F (May damage fertility), H361 (Suspected of damaging fertility or the unborn child).[1][12]
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Specific Target Organ Toxicity, Repeated Exposure (STOT RE 2): H373 (May cause damage to organs through prolonged or repeated exposure).[1][12]
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Irritation: It is considered irritating to the skin, eyes, and respiratory system.[2][6]
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Aquatic Hazard: Very toxic to aquatic life, potentially with long-lasting effects.[2]
Toxicological Data:
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LD50 Oral (Rat): > 8,170 mg/kg[5]
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Occupational Exposure: Considered a secondary occupational hepatotoxin.[1]
Handling and PPE:
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Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment: Wear protective gloves, safety goggles or face shield, and appropriate lab clothing.[6][12]
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First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if symptoms persist.[5][6]
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Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]
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- TRIS(2-ETHYLHEXYL)
- TRIS 2-ETHYLHEXYLAMINE (TRIS2EHA) - Alkyl Amines Chemicals Limited.
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